Six-Membered 1,3-Cyclic Sulfamidate vs. Five-Membered 1,2-Cyclic Sulfamidate Ring Strain and Conformational Pre-organization
The hexahydro-oxathiazolo-pyridine scaffold is a six-membered 1,3-cyclic sulfamidate, which exhibits fundamentally different ring-strain energetics compared to the more common five-membered 1,2-cyclic sulfamidates. Six-membered cyclic sulfamidates adopt chair-like conformations with reduced angle strain relative to the envelope conformation of five-membered analogs [1]. The Molecular Complexity score for hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide is 243, reflecting its bicyclic architecture with a bridgehead nitrogen and fused piperidine ring, compared to significantly lower complexity scores (~120–180) for monocyclic five-membered sulfamidates . This structural difference translates into altered regioselectivity in nucleophilic ring-opening: 1,3-cyclic sulfamidates preferentially undergo attack at the carbon β to nitrogen, whereas 1,2-cyclic sulfamidates are attacked at the carbon α to nitrogen, a dichotomy that directly determines the substitution pattern of the amine products [2].
| Evidence Dimension | Molecular complexity and ring-strain-governed regioselectivity |
|---|---|
| Target Compound Data | Complexity score: 243; 6-membered 1,3-cyclic sulfamidate; 0 rotatable bonds; TPSA: 55 Ų |
| Comparator Or Baseline | Five-membered 1,2-cyclic sulfamidates: complexity scores ~120–180; 0–1 rotatable bonds (depending on substitution) |
| Quantified Difference | Complexity score ~1.4–2.0× higher for the 6-membered bicyclic scaffold; regioselectivity reversed (β vs. α to nitrogen) |
| Conditions | Computational molecular descriptor analysis (Chem960); synthetic methodology studies (Meléndez & Lubell, 2003; Bower et al., 2010) |
Why This Matters
The different regioselectivity directly dictates whether a user obtains a β-amino alcohol or an α-amino alcohol derivative upon ring-opening, making compound selection critical for synthetic route design.
- [1] Meléndez, R. E.; Lubell, W. D. Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Tetrahedron, 2003, 59, 2581–2616. DOI: 10.1016/S0040-4020(03)00337-5. View Source
- [2] Bower, J. F.; Rujirawanicha, J.; Gallagher, T. N-Heterocycle Construction via Cyclic Sulfamidates. Applications in Synthesis. Organic & Biomolecular Chemistry, 2010, 8, 1505–1519. DOI: 10.1039/b921842d. View Source
